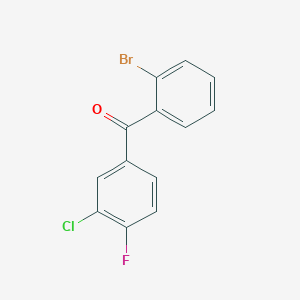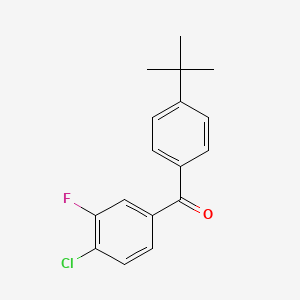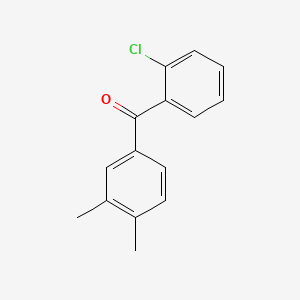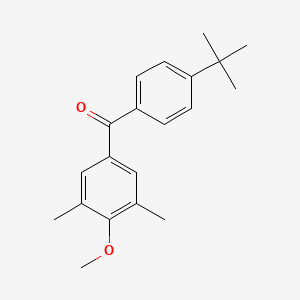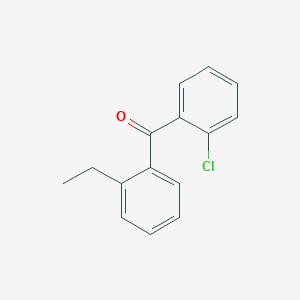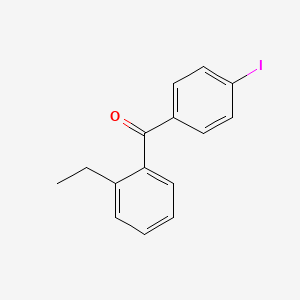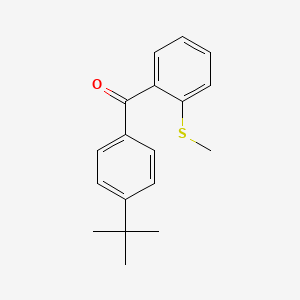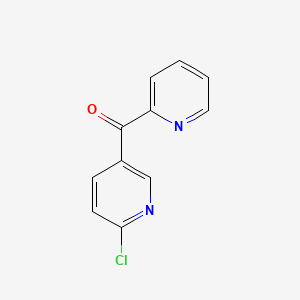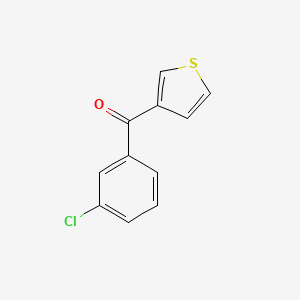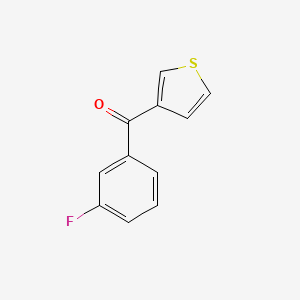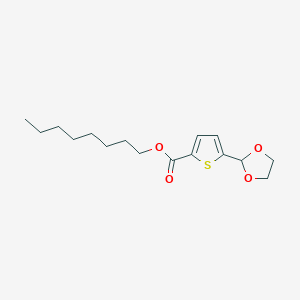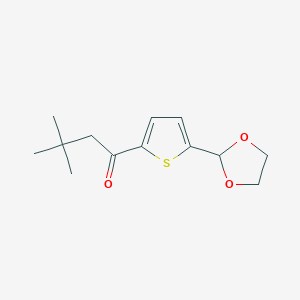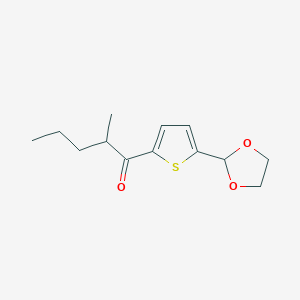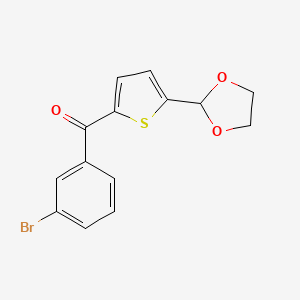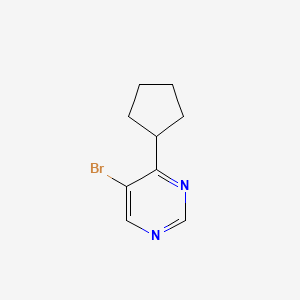
5-Bromo-4-cyclopentylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-cyclopentylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is used in industrial and scientific research .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-cyclopentylpyrimidine is1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 . Physical And Chemical Properties Analysis
5-Bromo-4-cyclopentylpyrimidine has a density of 1.5±0.1 g/cm^3, a boiling point of 289.6±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.8±3.0 kJ/mol, and it has a flash point of 128.9±24.0 °C . The compound has a molar refractivity of 51.4±0.3 cm^3, and its polar surface area is 26 Å^2 .Aplicaciones Científicas De Investigación
Antiviral Activity of Substituted Pyrimidines
A study on 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 explored their antiviral properties. The synthesis involved C5-alkylation or pyrimidine ring formation by cyclization, followed by alkylation with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate to yield phosphonic acids. These compounds, including derivatives with 5-bromo substitution, were tested against various viruses. While they showed limited activity against DNA viruses, some 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture. This highlights the potential of 5-bromo substituted pyrimidines in antiviral research (Hocková et al., 2003).
Nucleoside Analogs and DNA Synthesis
Another study focused on the synthesis of 6,5'-cyclo-5'-deoxyuridines through radical cyclization of bromo or iodo substituted nucleosides. This research aimed at understanding the structural requirements for nucleoside recognition by enzymes. The creation of 5-bromo derivatives and their conversion to cyclic phosphates provides insights into nucleotide structure and function, which is crucial for understanding DNA synthesis mechanisms (Ueda et al., 1984).
Radiosensitizing Activity in Cancer Treatment
The radiosensitizing activity of halogen-substituted pyrimidines, like 5-bromouracil and 5-iodouracil, in cancer treatment has been a subject of study. These compounds, upon reaction with electrons, produce highly reactive radicals that can enhance the effectiveness of radiotherapy. The study on 5-bromocytosine demonstrated its potential to form reactive radicals, suggesting that 5-bromo substituted pyrimidines can be effective radiosensitizers (Kumar & Sevilla, 2017).
Antibody Interaction with Bromodeoxyuridine
Research on monoclonal antibodies against bromodeoxyuridine (BrdU) provided insights into how these antibodies recognize and bind to BrdU-containing DNA. This has implications for understanding DNA replication and repair mechanisms, as BrdU is often used as a marker for DNA synthesis in cellular studies (Miller et al., 1986).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced .
Propiedades
IUPAC Name |
5-bromo-4-cyclopentylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYAHCYSOLMPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650034 |
Source


|
| Record name | 5-Bromo-4-cyclopentylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyclopentylpyrimidine | |
CAS RN |
951884-32-5 |
Source


|
| Record name | 5-Bromo-4-cyclopentylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

